molecular formula C7H8N2O3S B1297003 Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate CAS No. 79361-42-5

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate

Cat. No.: B1297003
CAS No.: 79361-42-5
M. Wt: 200.22 g/mol
InChI Key: DMMZJYXYECJOTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxypyrimidine-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The thioacetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate involves its interaction with specific molecular targets. The hydroxyl and thioacetate groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-Hydroxy-1,3-diazin-2-yl)thio]acetate
  • Methyl [(4-Hydroxy-2-pyrimidinyl)sulfanyl]acetate

Uniqueness

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate is unique due to its specific structural features, including the hydroxyl and thioacetate groups attached to the pyrimidine ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-12-6(11)4-13-7-8-3-2-5(10)9-7/h2-3H,4H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMZJYXYECJOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343180
Record name Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79361-42-5
Record name Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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